![molecular formula C18H19FN2S B5779856 (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione](/img/structure/B5779856.png)
(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione
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Overview
Description
(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a benzylpiperazine derivative reacts with a fluorophenylmethanethione precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential interactions with various biological targets, including neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and certain types of cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione involves its interaction with specific molecular targets in the body. The compound is believed to bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood, perception, and cognition. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione can be compared with other piperazine derivatives, such as:
1-(4-Fluorobenzyl)piperazine: Similar in structure but lacks the methanethione group, which may result in different pharmacological properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another piperazine derivative with potential antimicrobial and anticancer activities.
6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: These compounds are synthesized for their antifungal and antitumor activities.
The uniqueness of this compound lies in its specific combination of benzyl and fluorophenyl groups, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2S/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJROPPPKHHPVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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